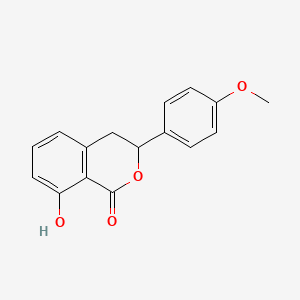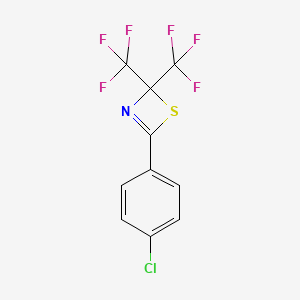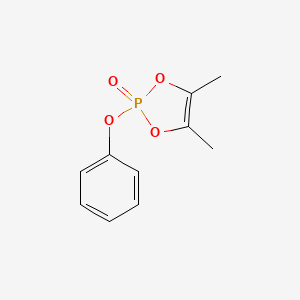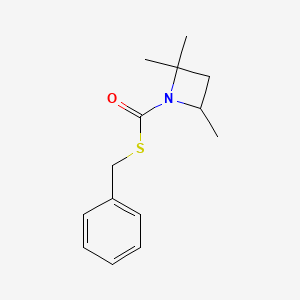
Sodium 4-chloro-2-cyclopentylphenate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-chloro-2-cyclopentylphenate is an organic compound with the molecular formula C11H12ClNaO. It is a sodium salt derivative of 4-chloro-2-cyclopentylphenol. This compound is known for its unique structural features, which include a cyclopentyl ring attached to a chlorinated phenol group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium 4-chloro-2-cyclopentylphenate can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chloro-2-cyclopentylphenol with sodium hydroxide. The reaction typically occurs under basic conditions, where the hydroxide ion acts as a nucleophile, displacing the chlorine atom and forming the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The process ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 4-chloro-2-cyclopentylphenate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to the parent phenol.
Substitution: It participates in nucleophilic substitution reactions, where the sodium ion can be replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions often occur in the presence of strong bases like sodium hydroxide or potassium hydroxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Regeneration of 4-chloro-2-cyclopentylphenol.
Substitution: Formation of various substituted phenates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium 4-chloro-2-cyclopentylphenate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of sodium 4-chloro-2-cyclopentylphenate involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways. The compound’s effects are mediated through its ability to bind to active sites on proteins, altering their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 4-chloro-2-methylphenate
- Sodium 4-chloro-2-ethylphenate
- Sodium 4-chloro-2-propylphenate
Uniqueness
Sodium 4-chloro-2-cyclopentylphenate is unique due to the presence of the cyclopentyl ring, which imparts distinct steric and electronic properties. This structural feature differentiates it from other similar compounds and influences its reactivity and interactions in chemical and biological systems .
Eigenschaften
CAS-Nummer |
53404-20-9 |
|---|---|
Molekularformel |
C11H12ClNaO |
Molekulargewicht |
218.65 g/mol |
IUPAC-Name |
sodium;4-chloro-2-cyclopentylphenolate |
InChI |
InChI=1S/C11H13ClO.Na/c12-9-5-6-11(13)10(7-9)8-3-1-2-4-8;/h5-8,13H,1-4H2;/q;+1/p-1 |
InChI-Schlüssel |
DOIINNLYOZZSEN-UHFFFAOYSA-M |
Kanonische SMILES |
C1CCC(C1)C2=C(C=CC(=C2)Cl)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


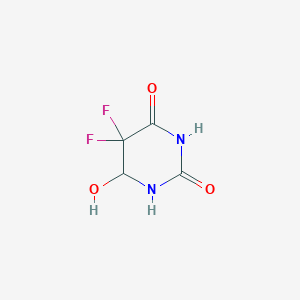
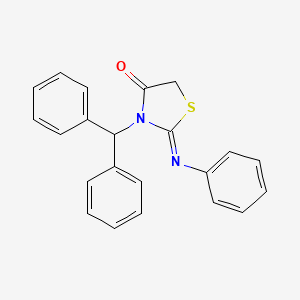

sulfanium bromide](/img/structure/B14632837.png)
